

Application Notes and Protocols for ML67 in In-Vitro Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ML67**, a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, in various in-vitro electrophysiology experiments.

Introduction to ML67

ML67 (also known as ML297) is a valuable pharmacological tool for studying the physiological and pathophysiological roles of GIRK channels. It selectively activates GIRK channels containing the GIRK1 subunit, which are predominantly found in the central nervous system. A key feature of **ML67** is its mechanism of action: it activates GIRK channels in a G-protein-independent manner, although it does require the presence of phosphatidylinositol 4,5-bisphosphate (PIP2)[1]. This allows for the direct investigation of GIRK channel function without the need for G-protein-coupled receptor (GPCR) agonists.

Mechanism of Action

ML67 directly binds to and activates GIRK channels that contain the GIRK1 subunit. This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This inhibitory effect makes **ML67** a useful tool for modulating neuronal activity in vitro.

Data Presentation: Quantitative Effects of ML67

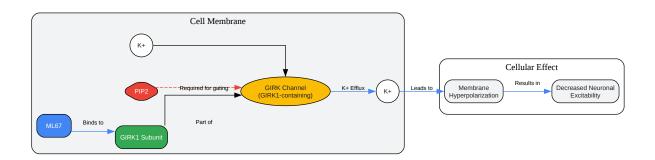


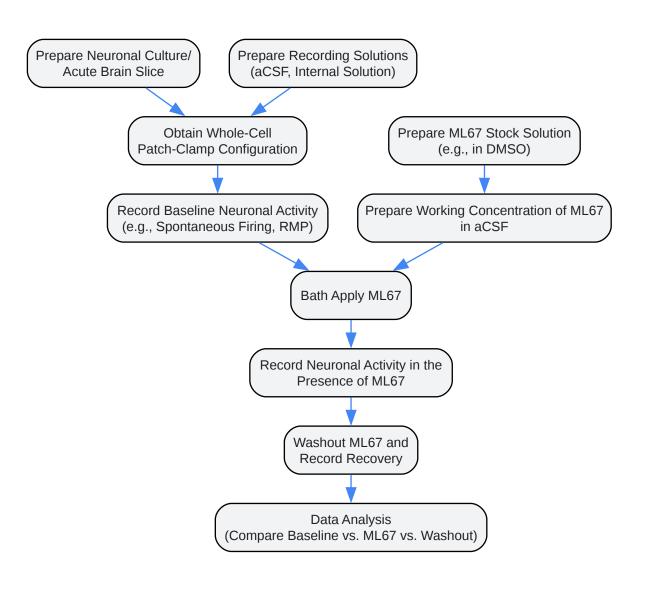
The following table summarizes the key quantitative parameters of **ML67**'s activity on GIRK channels, compiled from various in-vitro studies.

Parameter	Value	Cell Type/Expressi on System	In-Vitro Technique	Reference
EC50 for GIRK1/2 Activation	~160 nM - 233 nM	HEK293 cells expressing GIRK1/2	Thallium Flux Assay, Whole- Cell Patch- Clamp	[2][3]
Concentration for Maximal Response	10 μΜ	HEK293 cells expressing GIRK1/2	Whole-Cell Patch-Clamp	[3]
Effect on Neuronal Firing	Decreased firing rate	Hippocampal and Amygdala Neurons	Whole-Cell Patch-Clamp	[4]
Effect on Resting Membrane Potential	Hyperpolarizatio n	N/A (Implied by K+ efflux)	N/A	[5]

Mandatory Visualization Signaling Pathway of ML67 Action







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